molecular formula C5H7ClN4 B13677069 Pyridazine-4-carboximidamide Hydrochloride

Pyridazine-4-carboximidamide Hydrochloride

Cat. No.: B13677069
M. Wt: 158.59 g/mol
InChI Key: JJVNOPUDFZZDAV-UHFFFAOYSA-N
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Description

Pyridazine-4-carboximidamide Hydrochloride is a heterocyclic compound that features a pyridazine ring with a carboximidamide group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine-4-carboximidamide Hydrochloride typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-chloropyridazine with cyanamide under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Pyridazine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Pyridazine-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

pyridazine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-2-8-9-3-4;/h1-3H,(H3,6,7);1H

InChI Key

JJVNOPUDFZZDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C(=N)N.Cl

Origin of Product

United States

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